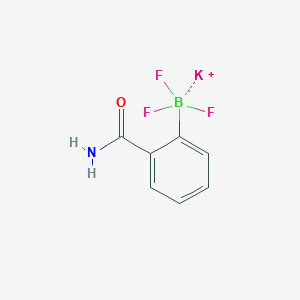

Potassium (2-aminocarbonylphenyl)trifluoroborate

Descripción general

Descripción

Potassium (2-aminocarbonylphenyl)trifluoroborate is an organotrifluoroborate compound that has gained attention in the field of organic chemistry due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of potassium (2-aminocarbonylphenyl)trifluoroborate typically involves the reaction of 2-aminocarbonylphenylboronic acid with potassium bifluoride (KHF2). This reaction proceeds under mild conditions and results in the formation of the desired trifluoroborate salt . The general reaction can be represented as follows:

2-aminocarbonylphenylboronic acid+KHF2→Potassium (2-aminocarbonylphenyl)trifluoroborate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to avoid the formation of by-products and to maximize the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions

Potassium (2-aminocarbonylphenyl)trifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Hydrolysis: Under basic conditions, the trifluoroborate group can be hydrolyzed to form the corresponding boronic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used in hydrolysis reactions.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products Formed

Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.

Boronic Acids: Formed upon hydrolysis of the trifluoroborate group.

Aplicaciones Científicas De Investigación

2.1. Suzuki-Miyaura Coupling Reactions

One of the primary applications of potassium (2-aminocarbonylphenyl)trifluoroborate is in the Suzuki-Miyaura coupling reaction. This reaction allows for the formation of carbon-carbon bonds through the coupling of aryl halides with organoboron compounds.

Table 1: Performance in Suzuki-Miyaura Reactions

| Entry | Aryl Halide | Yield (%) | Reaction Conditions |

|---|---|---|---|

| 1 | 4-Bromoanisole | 79 | Pd(OAc) (5 mol%), RuPhos (10 mol%), Toluene/HO (5:1), 85°C |

| 2 | 2-Chloroanisole | 66 | Same as above |

| 3 | Nitro-substituted | 72 | Same as above |

| 4 | Heteroaryl chloride | 60 | Same as above |

The data demonstrates that this compound can effectively couple with various aryl halides, yielding products in moderate to high yields. Notably, the reaction conditions are tolerant to several functional groups, including nitro and carbonyl groups, which are typically sensitive in other coupling reactions .

2.2. Synthesis of Chiral Compounds

Recent studies have explored the use of this compound in synthesizing chiral compounds through asymmetric hydrogenation processes. This application highlights its role in producing chiral α-aminoboronic acids via the transformation of trifluoroborate-iminiums.

Case Study: Chiral α-Aminoboronic Acids Synthesis

In a recent investigation, researchers synthesized various chiral α-aminoboronic acids from this compound derivatives through a three-step process involving:

- Formation of trifluoroborate-iminiums.

- Asymmetric hydrogenation using Ru-catalysts.

- Conversion to boronic acids.

The yields for these transformations ranged from 89% to 96%, demonstrating the efficacy of this compound in generating valuable chiral intermediates for pharmaceutical applications .

Stability and Handling

This compound exhibits remarkable stability under standard laboratory conditions. Its resistance to protodeboronation allows for efficient use in reactions without significant loss of material, making it an attractive choice for synthetic chemists .

Mecanismo De Acción

The mechanism of action of potassium (2-aminocarbonylphenyl)trifluoroborate in cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide to form a palladium-aryl complex.

Transmetalation: The trifluoroborate group transfers the aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.

Comparación Con Compuestos Similares

Similar Compounds

- Potassium phenyltrifluoroborate

- Potassium (2-carbamoylphenyl)trifluoroborate

- Potassium (2-(trimethylsilyl)ethoxy)methyltrifluoroborate

Uniqueness

Potassium (2-aminocarbonylphenyl)trifluoroborate is unique due to its stability and reactivity under various conditions. Unlike some other organotrifluoroborates, it offers a balance between stability and reactivity, making it suitable for a wide range of applications in synthetic chemistry .

Actividad Biológica

Potassium (2-aminocarbonylphenyl)trifluoroborate is a compound that has garnered attention in the field of organic chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and applications based on various research findings.

- Molecular Formula : C7H6BF3KNO

- Molecular Weight : 217.998 g/mol

- CAS Number : 2252415-10-2

Synthesis

This compound can be synthesized through several methods, including:

- Transmetalation from organometallic precursors.

- Metalation reactions followed by treatment with potassium hydrogen fluoride (KHF₂).

- Coupling reactions involving arylboronic acids and various electrophiles.

These methods yield stable products that can be used in further chemical transformations, particularly in cross-coupling reactions.

Biological Activity

The biological activity of this compound is primarily linked to its role as a reagent in synthetic organic chemistry, particularly in the formation of biologically active compounds. Some key findings include:

Anticancer Activity

Research indicates that compounds derived from potassium trifluoroborates exhibit anticancer properties. For instance, derivatives have been shown to inhibit heat shock protein 90 (HSP90), a molecular chaperone involved in cancer cell proliferation and survival . The inhibition of HSP90 leads to the degradation of several oncogenic proteins, thereby reducing tumor growth.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Compounds containing similar structural motifs have demonstrated activity against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

- HSP90 Inhibition : In a study focusing on HSP90 inhibitors, potassium trifluoroborates were used to synthesize novel compounds that showed significant inhibitory effects on cancer cell lines. The mechanisms involved included disruption of ATP binding and subsequent protein degradation .

- Antimicrobial Activity : A series of triazole derivatives synthesized using potassium trifluoroborates were tested against E. coli and Staphylococcus aureus, showing promising antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .

Data Table: Biological Activities of Related Compounds

Propiedades

IUPAC Name |

potassium;(2-carbamoylphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3NO.K/c9-8(10,11)6-4-2-1-3-5(6)7(12)13;/h1-4H,(H2,12,13);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAQXOAAOPKOAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1C(=O)N)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3KNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660125 | |

| Record name | Potassium (2-carbamoylphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-70-0 | |

| Record name | Borate(1-), [6-(aminocarbonyl)phenyl]trifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium (2-carbamoylphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.